

Revolutionizing Vitamin E Assessment: α -CEHC as a Robust Biomarker of Intake

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Compound of Interest

Compound Name: *alpha-CEHC*

Cat. No.: *B041150*

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[City, State] – [Date] – In a significant advancement for nutritional science and clinical research, the utilization of alpha-carboxyethyl hydroxychroman (α -CEHC) is being highlighted as a sensitive and reliable biomarker for vitamin E intake. This urinary metabolite of α -tocopherol offers a more accurate reflection of vitamin E status than plasma α -tocopherol levels alone, particularly at higher intakes. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, quantitative data, and detailed protocols for the measurement of α -CEHC.

The metabolism of vitamin E is a critical regulator of its in vivo status.^[1] When vitamin E intake exceeds the body's needs, it is catabolized in the liver to water-soluble metabolites, primarily α -CEHC, which are then excreted in the urine.^{[2][3]} This metabolic pathway, initiated by cytochrome P450-mediated ω -hydroxylation, ensures that excess vitamin E is eliminated, and the concentration of α -CEHC in urine directly correlates with recent vitamin E intake.^{[2][4]} This makes urinary α -CEHC a valuable tool for assessing dietary adequacy and the bioavailability of vitamin E from various sources.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the relationship between vitamin E intake and α -CEHC levels in biological fluids.

Table 1: Urinary α -CEHC Excretion in Response to Dietary α -Tocopherol Intake

Dietary α -Tocopherol Intake	Median Urinary α -CEHC Excretion ($\mu\text{mol/g creatinine}$)	Study Population	Reference
< 9 mg/day	1.39 (plateau)	233 healthy participants	[4]
> 9 mg/day	Increases linearly	233 healthy participants	[4]
9.7 mg/day (median intake)	Correlated with intake ($R=0.42$)	233 healthy participants	[4]
11.0 mg/day (median intake)	0.9 $\mu\text{mol}/24\text{h}$ (median excretion)	387 older adults	[5]

Table 2: Serum/Plasma α -CEHC Concentrations Following α -Tocopherol Supplementation

α -Tocopherol Dose	Peak Serum α -CEHC Concentration	Time to Peak	Study Population	Reference
306 mg (single dose)	42.4 \pm 18.3 nmol/L	12 hours	21 healthy subjects	[2]
75 mg/day (d3-RRR- α -tocopheryl acetate) for 6 days	Lower in smokers vs. non-smokers	Not specified	10 smokers, 10 non-smokers	[6]
75 mg/day (d6-all-rac- α -tocopheryl acetate) for 6 days	Lower in smokers vs. non-smokers	Not specified	10 smokers, 10 non-smokers	[6]

Experimental Protocols

Protocol 1: Quantification of α -CEHC in Human Urine by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of total α -CEHC in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following acid hydrolysis of conjugated metabolites.

1. Materials and Reagents:

- α -CEHC analytical standard
- Deuterated α -CEHC (d- α -CEHC) internal standard
- Hydrochloric acid (HCl), 6N
- Ascorbic acid
- Diethyl ether
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Urine samples

2. Sample Preparation (Acid Hydrolysis and Extraction):

- To a 10 mL screw-cap tube, add 1 mL of urine.
- Add 0.5 mL of 2% ascorbic acid solution to prevent oxidation.
- Add 0.5 mL of 6N HCl to hydrolyze conjugated α -CEHC (e.g., glucuronide and sulfate conjugates).
- Spike the sample with an appropriate amount of d- α -CEHC internal standard.

- Incubate the mixture at 60°C for 60 minutes.
- After cooling to room temperature, add 4 mL of diethyl ether.
- Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
- Transfer the upper ether layer to a clean tube.
- Evaporate the ether extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to separate α-CEHC from other urine components (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both α-CEHC and d-α-CEHC.

4. Quantification:

- Construct a calibration curve using known concentrations of α -CEHC standard spiked into a blank urine matrix and processed through the same sample preparation procedure.
- Calculate the concentration of α -CEHC in the unknown samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Protocol 2: Quantification of α -CEHC in Human Plasma

This protocol outlines the measurement of α -CEHC in plasma, which typically involves protein precipitation followed by extraction.

1. Materials and Reagents:

- Same as Protocol 1, with the addition of acetonitrile.
- Plasma samples collected in EDTA or heparin tubes.

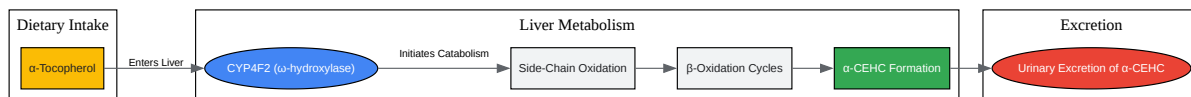
2. Sample Preparation:

- To 200 μ L of plasma in a microcentrifuge tube, add 400 μ L of ice-cold acetonitrile containing the d- α -CEHC internal standard to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 13,000 x g for 10 minutes at 4°C .
- Transfer the supernatant to a new tube.
- Proceed with acid hydrolysis and liquid-liquid extraction as described in Protocol 1, steps 3-9, adjusting volumes as necessary.
- Reconstitute the final dried extract in the initial mobile phase.

3. LC-MS/MS Analysis:

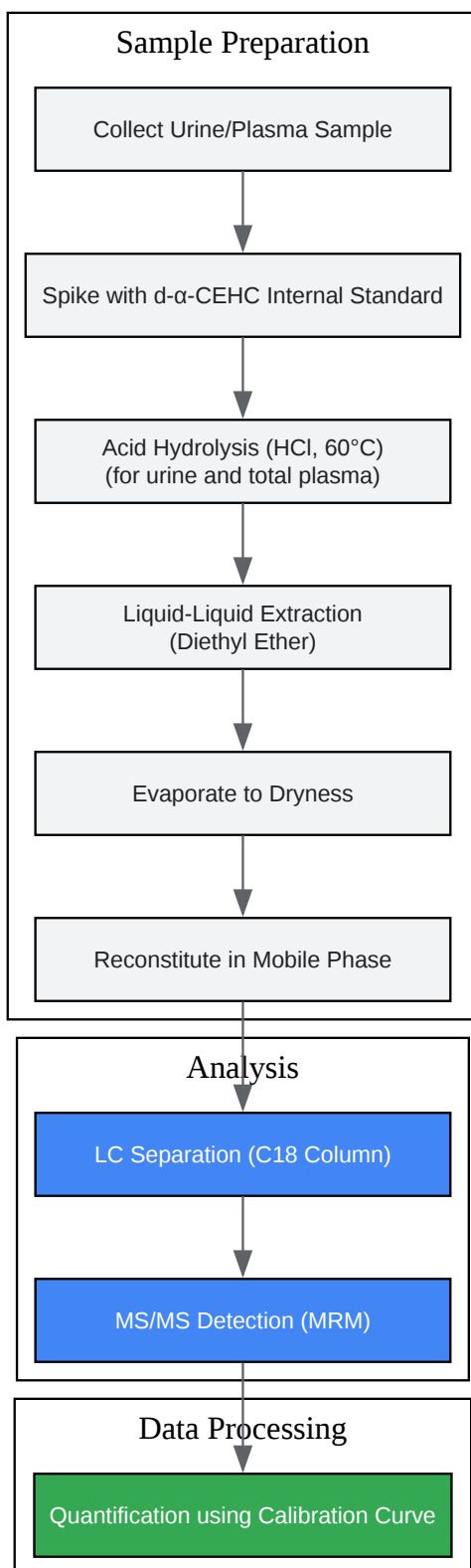
- The LC-MS/MS conditions are the same as described in Protocol 1.

Visualizations



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Caption: Vitamin E (α-Tocopherol) Metabolism to α-CEHC.



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Caption: Workflow for α -CEHC Quantification.

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